molecular formula C11H7F2NO3 B6248468 methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate CAS No. 1863082-01-2

methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B6248468
CAS No.: 1863082-01-2
M. Wt: 239.17 g/mol
InChI Key: WCRBNUVYBBLRGF-UHFFFAOYSA-N
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Description

Methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a difluorophenyl group attached to an oxazole ring, which is further substituted with a carboxylate ester group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-difluorobenzoyl chloride with an appropriate nitrile compound in the presence of a base, followed by esterification to introduce the methyl carboxylate group . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylate: This compound has chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.

    Methyl 5-(2,6-dibromophenyl)-1,2-oxazole-3-carboxylate: The presence of bromine atoms can lead to different chemical and physical properties.

    Methyl 5-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxylate: The methyl groups can influence the compound’s steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1863082-01-2

Molecular Formula

C11H7F2NO3

Molecular Weight

239.17 g/mol

IUPAC Name

methyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H7F2NO3/c1-16-11(15)8-5-9(17-14-8)10-6(12)3-2-4-7(10)13/h2-5H,1H3

InChI Key

WCRBNUVYBBLRGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=C(C=CC=C2F)F

Purity

95

Origin of Product

United States

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